Quinoline-5,6-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-5,6-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXMGWVERUJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91054-37-4 | |
| Record name | 5,6-Quinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091054374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-QUINOLINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCW6Q99UTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Quinoline 5,6 Diol and Its Derivatives
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce complex molecules. This approach has been effectively utilized for the synthesis of quinoline-5,6-diol and its analogs.
Biocatalytic Formation from Quinoline (B57606) Precursors
The biocatalytic dihydroxylation of quinoline serves as a key step in forming this compound precursors. Arene dioxygenase enzymes, particularly toluene (B28343) dioxygenase (TDO), have been instrumental in this transformation.
The biotransformation of quinoline using the UV4 mutant strain of Pseudomonas putida, which expresses TDO, results in the formation of cis-dihydrodiols. nih.govfrontiersin.org Specifically, the enzymatic dihydroxylation of the carbocyclic ring of quinoline yields cis-dihydrodiols. nih.govfrontiersin.org One of the primary metabolites, (+)-(5S,6R)-5,6-dihydrothis compound, is a direct precursor to this compound. Another less stable cis-dihydrodiol is also formed, which readily decomposes. nih.govfrontiersin.org
Molecular docking studies have been employed to understand the stereoselective cis-dihydroxylation of the carbocyclic ring of quinoline by TDO. nih.govfrontiersin.org These studies help to rationalize the observed product formation and provide insights into the enzyme-substrate interactions that govern the reaction's stereochemistry. nih.govfrontiersin.org
The use of different bacterial strains and various arene dioxygenase enzymes has been explored in the metabolism of quinoline and its substituted derivatives. nih.govfrontiersin.org For instance, biphenyl (B1667301) dioxygenase (BPDO) from Sphingomonas yanoikuyae B8/36 has been used to catalyze the cis-dihydroxylation of tricyclic azaarenes, demonstrating the versatility of biocatalytic dihydroxylation. rsc.orgrsc.org
Table 1: Biocatalytic Dihydroxylation of Quinoline
| Biocatalyst | Substrate | Product(s) | Key Findings |
|---|---|---|---|
| Toluene Dioxygenase (TDO) from Pseudomonas putida UV4 | Quinoline | (+)-(5S,6R)-5,6-dihydrothis compound and other cis-dihydrodiols | TDO catalyzes the stereoselective cis-dihydroxylation of the carbocyclic ring. nih.govfrontiersin.org |
| Biphenyl Dioxygenase (BPDO) from Sphingomonas yanoikuyae B8/36 | Tricyclic Azaarenes | Enantiopure cyclic cis-dihydrodiols | BPDO is effective for the cis-dihydroxylation of the carbocyclic rings of larger azaarenes. rsc.orgrsc.org |
Stereoselective Dihydroxylation Reactions
Stereoselective dihydroxylation is a critical transformation for establishing the desired stereochemistry in the synthesis of this compound derivatives. Asymmetric dihydroxylation reactions, often employing chiral catalysts, are a cornerstone of this approach.
Theoretical studies have provided insights into the role of aromatic interactions in controlling the stereoselectivity of reactions like the Sharpless asymmetric dihydroxylation. nih.gov In this reaction, face-to-face stacking interactions between the substrate and the chiral ligand-catalyst complex are crucial for achieving high enantioselectivity. nih.gov
The chemoenzymatic synthesis of enantiopure arene oxide and arene dioxide derivatives of quinoline has been accomplished using cis-dihydrodiol metabolites as precursors. nih.govfrontiersin.org For example, 2-chloroquinoline (B121035) cis-dihydrodiol metabolites have been utilized in these synthetic routes. nih.govfrontiersin.org
Chemical Synthesis Strategies
Chemical synthesis provides a versatile platform for the construction and modification of the this compound scaffold, enabling the creation of a wide range of derivatives.
Multi-step Reaction Pathways for this compound
Multi-step chemical syntheses have been developed to produce this compound and its analogs. These pathways often involve the construction of the quinoline core followed by functional group manipulations to introduce the diol functionality.
One common strategy involves the synthesis of dihydroquinoline precursors, which are then converted to the desired diol. For instance, racemic samples of 5,6-epoxy-5,6-dihydroquinoline (quinoline 5,6-oxide) have been synthesized from dihydroquinoline precursors. rsc.org This epoxide can then be hydrolyzed to afford trans-5,6-dihydrothis compound. rsc.org
The synthesis of complex benzo[de]quinoline-5,6-diols has also been reported, involving multi-step reactions that include cyclization, reduction, and substitution to achieve the desired stereochemistry and functionality. ontosight.ai
Derivatization of the this compound Scaffold
The this compound scaffold is a versatile template for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Derivatization can be achieved through various chemical transformations. For example, the hydroxyl groups of this compound can be alkylated, acylated, or otherwise modified to produce new compounds. The nitrogen atom of the quinoline ring can also be functionalized.
In one approach, a series of organic salts were synthesized from quinoline derivatives to improve their biological and physicochemical properties. nih.gov Another study focused on introducing different functional groups at the C-4 position of the quinoline scaffold to create novel analogs. nih.gov
Furthermore, a fusion-based methodology has been developed for the synthesis of highly functionalized pyrimido[5,4-c]quinoline-2,4(1H,3H)-diones, demonstrating a novel approach to derivatization. ajol.info
Table 2: Examples of this compound Derivatives
| Derivative Class | Synthetic Approach | Potential Applications |
|---|---|---|
| Organic Salts | Derivatization of active quinoline molecules | Improved biological and physicochemical properties nih.gov |
| C-4 Substituted Quinolines | Introduction of functional groups at the C-4 position | Exploration of structure-activity relationships nih.gov |
| Pyrimido[5,4-c]quinolines | Fusion-based cyclization | Potential antibacterial and antiviral agents ajol.info |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and improve sustainability. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
Recent advancements in the green synthesis of quinoline derivatives include the use of microwave irradiation, ultrasound, and one-pot synthesis methods. nih.gov These techniques can lead to shorter reaction times, higher yields, and reduced waste generation. nih.govijpsjournal.com
The use of water as a green solvent has been explored for the synthesis of quinoline derivatives. tandfonline.com For example, a one-pot, three-component technique for the synthesis of pyrimido[4,5-b]quinolones has been developed using water as the solvent at 90°C. tandfonline.com Another green approach involves the use of recyclable catalysts, such as Amberlyst-15, in an eco-friendly solvent like ethanol. tandfonline.com
Solvent-free reaction conditions, such as mechanical grinding, also align with green chemistry principles by eliminating the need for solvents altogether. ijpsjournal.com
Synthesis of Related Dihydrothis compound Analogues
The synthesis of dihydrothis compound analogues, which feature a partially saturated heterocyclic core, is a significant area of research. These compounds serve as valuable intermediates in the synthesis of more complex molecules and exhibit a range of chemical properties influenced by their stereochemistry and substitution patterns. The methodologies to create these structures often involve multi-step sequences starting from dihydroquinoline precursors or the construction of the heterocyclic system through cyclization reactions.
Pathways to Partially Saturated Quinoline Diols
The synthesis of partially saturated quinoline diols, such as trans-5,6-dihydrothis compound, can be achieved through multi-step synthetic routes starting from the corresponding dihydroquinoline precursors. researchgate.net One common approach involves the enzymatic dihydroxylation of the parent heterocycle, which can offer high stereoselectivity. For instance, the use of toluene dioxygenase (TDO) can catalyze the cis-dihydroxylation of 5,6-dihydroquinoline (B3349889). This enzymatic transformation typically utilizes NADH and molecular oxygen as cofactors in a phosphate (B84403) buffer solution (pH 7.4), leading to the formation of diol intermediates.
Another key intermediate in the synthesis of these diols is the corresponding epoxide, such as 5,6-epoxy-5,6-dihydroquinoline. This epoxide can be synthesized from 5,6-dihydroquinoline and subsequently converted to the trans-diol. researchgate.net The base-catalyzed hydration of the epoxide is a common method to yield the trans-dihydrodiol.
Furthermore, alternative strategies focus on building the dihydroquinoline ring system with the desired hydroxyl functionalities already in place or introduced during the cyclization process. For example, a series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones have been synthesized in one pot from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and either ammonium (B1175870) acetate (B1210297) or primary amines under solvent-free conditions, yielding good to excellent results. researchgate.net
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 5,6-Dihydroquinoline | Toluene dioxygenase (TDO), NADH, O₂, phosphate buffer (pH 7.4) | cis-Dihydroxylated intermediates | 40-50% | |
| 5,6-Epoxy-5,6-dihydroquinoline | Base-catalyzed hydration | trans-5,6-Dihydrothis compound | Moderate | researchgate.net |
| Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, ammonium acetate/primary amines | Solvent-free, one-pot synthesis | 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones | Good to Excellent | researchgate.net |
Synthesis of Halogenated and Other Substituted Dihydroquinolinediols
The synthesis of halogenated and other substituted dihydroquinolinediols allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties. Halogen atoms can be introduced onto the quinoline core either before or after the construction of the dihydrodiol moiety.
One synthetic strategy involves the reaction of a natural benzoquinone, embelin (B1684587), with various anilines and substituted aromatic aldehydes in the presence of a silver triflate (AgOTf) catalyst to produce dihydroquinoline derivatives. nih.gov This reaction proceeds through the formation of a Knoevenagel adduct, followed by a nucleophilic addition of the aniline (B41778) and a subsequent electrocyclic ring closure. nih.gov The choice of aldehyde has been shown to significantly impact the reaction yield. nih.gov
| Aldehyde Substituent | Product | Yield | Reference |
| 4-Nitro (electron-withdrawing) | Dihydroquinoline embelin derivative | 80% | nih.gov |
| 4-Methyl ester (electron-withdrawing) | Dihydroquinoline embelin derivative | 81% | nih.gov |
| Halogens (e.g., Cl, Br) | Dihydroquinoline embelin derivative | 62-74% | nih.gov |
| 3-Thiophenecarboxaldehyde (heteroaromatic) | Dihydroquinoline embelin derivative | 83% | nih.gov |
General methods for the halogenation of heterocyclic compounds can also be applied. For instance, copper-catalyzed C-H bond halogenation presents a versatile approach for introducing halogen atoms onto the aromatic core. beilstein-journals.org Another method involves the reaction of halogens with silver ions to produce halogen cations, which can then be used for the regioselective synthesis of 3-haloquinolines. rsc.org The synthesis of halogenated heterocycles can also begin from halogenated precursors, such as 4,5-dihalogenobenzene-1,2-diamines, which can be used to construct various halogenated heterocyclic systems. mdpi.com For direct halogenation of the imidazole (B134444) ring in related heterocyclic systems, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are employed. nih.gov
Mechanistic Investigations of Quinoline 5,6 Diol Formation and Reactivity
Enzymatic Reaction Mechanisms
The formation of quinoline-5,6-diol is a critical step in the metabolism of quinoline (B57606), a compound of significant industrial and biological interest. This process is primarily mediated by enzymatic reactions within the liver, involving a cascade of biotransformation pathways.
Kinetic Analysis of Diol Formation Pathways
In contrast, the formation of other quinoline metabolites, such as quinoline-1-oxide and 3-hydroxyquinoline, exhibits biphasic kinetics. au.dkuchile.clresearchgate.net This biphasic nature implies the involvement of multiple enzymes or enzyme forms with different kinetic properties in their formation. The monophasic kinetics of this compound formation highlights the specific and efficient role of microsomal epoxide hydrolase in this particular metabolic pathway. mdpi.com
Electrochemical Reactivity Studies
The electrochemical behavior of this compound and its analogs is of significant interest for understanding their redox properties and potential involvement in electron transfer reactions. These studies provide valuable information on the molecule's stability, reactivity, and potential for generating reactive oxygen species.
Redox Behavior of this compound and its Analogs
The redox behavior of this compound is intrinsically linked to the quinone/hydroquinone (B1673460) (diol) functional group. In general, quinones can undergo a one-electron reduction to a semiquinone radical or a two-electron reduction to a hydroquinone (diol). researchgate.net The redox potential of these processes is a key parameter determining the ease of electron transfer.
While specific cyclic voltammetry data for this compound is not extensively detailed in the available literature, studies on analogous compounds provide valuable insights. For instance, the electrochemical properties of various substituted quinoline derivatives have been investigated. grafiati.com The redox behavior is highly dependent on the nature and position of substituents on the quinoline ring. For example, in indolizino[1,2-b]quinoline derivatives, the bioreduction to a semiquinone or a hydroquinone (diol) is influenced by the cellular environment (normoxic vs. hypoxic conditions). researchgate.net
The study of related diol compounds, such as 2,3,5,6-tetraallylbenzene-1,4-diol, shows a quasi-reversible electrochemical response, indicating a degree of stability in the redox intermediates. au.dk The electrochemical behavior of this compound is expected to be influenced by the electron-withdrawing nature of the pyridine (B92270) ring fused to the benzene (B151609) diol system.
Electron Transfer Mechanisms in Electrochemical Processes
The electron transfer mechanism for this compound in electrochemical processes is anticipated to follow the general pattern of quinone/diol systems. The reduction of the corresponding quinone (quinoline-5,6-dione) would proceed via the formation of a radical anion intermediate upon the transfer of a single electron. mdpi.com A second electron transfer would then lead to the formation of the dianion, which upon protonation yields the diol.
Influence of Structural Modifications on Electrochemical Properties
Structural modifications to the quinoline ring system have a profound impact on the electrochemical properties of its derivatives. The introduction of electron-donating or electron-withdrawing groups can significantly alter the reduction and oxidation potentials.
For example, in a study of 8-hydroxy-quinoline-5-carbaldehyde and its analogs, the presence of a methyl group was found to facilitate oxidation. grafiati.com Conversely, the reduction potential of the methylated compound was more negative compared to the non-methylated structure, indicating that reduction is more difficult. grafiati.com This strong correlation between the chemical structure and the redox potentials is a common feature in quinoline chemistry.
In the context of this compound, modifications to either the benzene or pyridine portion of the molecule would be expected to tune its electrochemical behavior. For instance, the introduction of electron-withdrawing groups would likely make the diol more acidic and easier to oxidize, while electron-donating groups would have the opposite effect. These structural modifications can be used to modulate the redox properties for various applications, such as in the design of redox-active materials or probes.
Reaction Mechanisms in Synthetic Pathways
The construction of the quinoline ring system can be achieved through various synthetic routes, each with its own distinct mechanistic profile. Recent advancements have focused on oxidative annulation strategies, which offer efficient and environmentally compatible methods for quinoline synthesis. mdpi.com These strategies often leverage transition-metal catalysis, C-H bond activation, and photocatalysis to achieve the desired transformations.
Oxidative Annulation Mechanisms
Oxidative annulation represents a powerful approach to quinoline synthesis, involving the formation of the heterocyclic ring through an oxidative process. mdpi.com These reactions often proceed via a cascade of events, including C-H functionalization, C-N and C-C bond formations, and subsequent cyclization. rsc.org
A notable example involves the iron-catalyzed oxidative annulation of anilines and aryl ketones with dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent. rsc.org In this reaction, promoted by K2S2O8, DMSO is believed to generate a sulfenium ion. This reactive intermediate then participates in a cascade that leads to the formation of the quinoline ring. rsc.org Another approach utilizes a copper-catalyzed tandem aerobic oxidative cyclization of 2-vinylanilines or 2-aryl anilines and 2-methylquinolines, employing dioxygen as the oxidant. researchgate.net
The following table summarizes key features of selected oxidative annulation reactions for quinoline synthesis.
| Catalyst/Promoter | Reactants | Key Mechanistic Features | Reference |
| FeCl3/K2S2O8 | Anilines, Aryl ketones, DMSO | Generation of a sulfenium ion from DMSO, cascade C-N/C-C bond formation and cyclization. | rsc.org |
| Copper | 2-Vinylanilines, 2-Methylquinolines | Tandem aerobic oxidative cyclization, C(sp3)-H/C(sp2)-H bond functionalization. | researchgate.net |
C-H Activation and Functionalization Pathways
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for synthesizing substituted quinolines. mdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Transition metals, particularly palladium, rhodium, and cobalt, play a pivotal role in catalyzing these transformations. mdpi.commdpi.com
For instance, rhodium catalysts can facilitate the ortho-C–H bond activation of aromatic amines, which then undergo cyclization with alkynyl esters to yield quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed C-H activation of anilines allows for their reaction with alkynes, where DMSO serves as a C1 building block, to produce quinolines with high regioselectivity. nih.gov In some palladium-catalyzed reactions involving quinoline N-oxides, mechanistic studies have shown that C-H activation can proceed through an inner-sphere concerted metalation-deprotonation (CMD) pathway. mdpi.com
Key aspects of transition metal-catalyzed C-H activation for quinoline synthesis are outlined below.
| Metal Catalyst | Reactant 1 | Reactant 2 | Proposed Mechanistic Step | Reference |
| Rhodium | Aniline (B41778) derivatives | Alkynyl esters | Ortho-C-H bond activation of the aromatic amine. | mdpi.com |
| Cobalt | Anilines | Alkynes | C-H activation with DMSO as a C1 source. | nih.gov |
| Palladium | Quinoline N-oxide | Aryl bromides | Inner-sphere concerted metalation-deprotonation (CMD). | mdpi.com |
Dehydration Coupling Reaction Mechanisms
Dehydration coupling reactions provide another valuable route to the quinoline core, typically involving the reaction of an aromatic amine with an alcohol or diol. mdpi.com These reactions often necessitate a catalyst to facilitate the dehydration and subsequent cyclization steps.
One such method involves the palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines in the presence of a Brønsted acid. mdpi.com A proposed mechanism for the Brønsted acid catalysis has been described. mdpi.com Ruthenium-based catalysts have also been employed for the dehydration C-H coupling reaction between arylamines and 1,3-diols. mdpi.com In a different approach, the reaction of 2-aminobenzyl alcohols with ketones can be catalyzed by an iridium complex to yield quinolines through an acceptorless dehydrogenative cyclization. organic-chemistry.org This process is believed to involve the initial oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by an aldol (B89426) condensation and subsequent cyclization. researchgate.net
The table below highlights different catalytic systems used in dehydration coupling reactions for quinoline synthesis.
| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Reference |
| Pd(OAc)2/Brønsted acid | Anilines | Aliphatic alcohols | Aerobic oxidative aromatization. | mdpi.com |
| Ruthenium metal organic framework | Arylamine | 1,3-diol | Dehydration C-H coupling. | mdpi.com |
| [Cp*Ir(6,6'-(OH)2bpy)(H2O)][OTf]2 | o-Aminobenzyl alcohols | Ketones | Acceptorless dehydrogenative cyclization. | organic-chemistry.org |
Photocatalytic Oxidative Cyclization Mechanisms
Visible-light photocatalysis has gained prominence as a green and sustainable method for driving chemical transformations, including the synthesis of quinolines. mdpi.comnih.gov These reactions utilize a photocatalyst that, upon light absorption, can initiate radical-mediated processes leading to the desired cyclization. nih.govorganic-chemistry.org
One example is the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst and DMSO as the oxidant. organic-chemistry.orgacs.org The proposed mechanism involves the photocatalyst facilitating a hydrogen atom transfer process, which leads to the oxidation of the alcohol to the corresponding aldehyde or ketone. organic-chemistry.org This intermediate then undergoes condensation with the aminobenzyl alcohol to form the quinoline derivative. organic-chemistry.org In another system, 9,10-phenanthrenequinone (PQ) acts as a photocatalyst for the electrocyclization of 2-vinylarylimines. nih.gov It is proposed that the excited-state PQ induces a one-electron oxidation of the imine substrate, triggering the cyclization cascade. nih.gov
The following table summarizes key aspects of photocatalytic methods for quinoline synthesis.
| Photocatalyst | Reactants | Proposed Mechanism | Reference |
| Anthraquinone | 2-Aminobenzyl alcohols, Secondary alcohols | Radical-mediated oxidation of alcohol via hydrogen atom transfer, followed by condensation and cyclization. | organic-chemistry.org |
| 9,10-Phenanthrenequinone (PQ) | 2-Vinylarylimines | One-electron oxidation of the imine by excited-state PQ, triggering electrocyclization. | nih.gov |
| 10-Methyl-9,10-dihydroacridine (AcrH2) | Glycine derivatives, 2,3-Dihydrofuran | Metal-free photoredox catalysis in a cascade annulation reaction. | mdpi.com |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For quinoline-based structures, ¹H and ¹³C NMR are fundamental in defining the substitution pattern and stereochemistry of the molecule.
¹H NMR Spectroscopic Analysis
In a study by Boyd et al., the ¹H NMR spectrum of (5R,6S)-5,6,7,8-Tetrahydroquinoline-5,6-diol in CDCl₃ was reported. The protons on the saturated carbocyclic ring (H-5, H-6, H-7, and H-8) exhibit distinct signals, as do the protons of the pyridine (B92270) ring (H-2, H-3, and H-4). The chemical shifts and coupling constants are instrumental in confirming the cis-diol configuration. frontiersin.org For instance, the coupling constant between H-5 and H-6 is a key indicator of their relative stereochemistry.
A summary of the reported ¹H NMR data for a related saturated quinoline (B57606) diol is presented below:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.35 | dd | 1.5, 4.7 |
| H-3 | 7.13 | dd | 4.8, 7.7 |
| H-4 | 7.79 | dd | 1.1, 7.2 |
| H-5 | 4.67 | d | 3.4 |
| H-6 | 4.1 | m | |
| H-7 | 1.96, 2.16 | m | |
| H-8 | 2.85, 3.09 | m | |
| OH | 4.35 | bs | |
| Data for (5R,6S)-5,6,7,8-Tetrahydrothis compound in CDCl₃ frontiersin.org |
¹³C NMR Spectroscopic Analysis
Complementary to ¹H NMR, ¹³C NMR spectroscopy details the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. The carbons bearing the hydroxyl groups (C-5 and C-6) would be expected to resonate at a significantly different frequency compared to the other aromatic carbons.
While specific experimental ¹³C NMR data for aromatic this compound is scarce in the provided sources, analysis of related quinoline structures provides expected ranges for the carbon signals. For instance, in quinoline itself, the carbon atoms of the pyridine ring (C-2, C-3, C-4) and the benzene (B151609) ring (C-4a, C-5, C-6, C-7, C-8, C-8a) have well-documented chemical shifts. The introduction of hydroxyl groups at the C-5 and C-6 positions would cause a downfield shift for these carbons and would also influence the shifts of the neighboring carbons.
Advanced NMR Techniques for Stereochemical Elucidation
For complex molecules with multiple stereocenters, such as hydroxylated quinoline derivatives, advanced NMR techniques are crucial for the complete stereochemical assignment. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the through-space proximity of protons, which is essential for determining the relative configuration of substituents.
In the study of quinoline metabolites, the absolute configurations of cis-dihydrodiol metabolites were determined using a combination of ¹H NMR analyses and stereochemical correlations. researchgate.net These advanced methods are critical for differentiating between diastereomers and for providing a complete three-dimensional picture of the molecule.
Mass Spectrometry (MS) in Compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the expected molecular formula is C₉H₇NO₂. HRMS would be able to confirm this by providing a mass measurement with a high degree of precision, typically to four or more decimal places.
While a specific HRMS report for this compound was not found in the provided search results, a study on a related compound, (-)-(5R,6R,7R,8R)-Quinoline-5,6:7,8-dioxide, reported a calculated HRMS value of 161.0477 for C₉H₇NO₂ (M⁺) and a found value of 161.0472, confirming its molecular formula. frontiersin.org
Fragmentation Pattern Analysis in Mass Spectrometry
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of the quinoline ring system is well-documented and typically involves the loss of small neutral molecules like HCN or CO.
For this compound, the fragmentation would likely involve initial cleavages related to the hydroxyl groups, such as the loss of water (H₂O). Subsequent fragmentation of the quinoline ring would then occur. For example, in the mass spectrum of the related quinoline-5,6:7,8-dioxide, a prominent fragment ion at m/z 132 is observed, corresponding to the loss of a CHO group from the molecular ion (m/z 161). frontiersin.org The study of these fragmentation pathways is crucial for confirming the identity of the compound and for distinguishing it from its isomers.
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of chemical bonds can be observed. In the case of this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the hydroxyl groups and the aromatic quinoline core.
The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent of these is the O-H stretching vibration from the two hydroxyl groups. This typically appears as a broad band in the region of 3600–3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. acs.org The exact position and shape of this band can provide insights into the extent of hydrogen bonding in the sample.
The aromatic structure of the quinoline ring system gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons are typically observed in the 3100–3000 cm⁻¹ range. mdpi.com Stretching vibrations of the C=C and C=N bonds within the heterocyclic and benzene rings produce a series of sharp bands in the 1650–1400 cm⁻¹ region. mdpi.comresearchgate.net Specifically, bands around 1617–1507 cm⁻¹ can be attributed to C-C stretching vibrations of the quinoline ring. mdpi.com
Furthermore, the C-O stretching vibrations of the hydroxyl groups are expected to produce strong bands in the 1275–1200 cm⁻¹ range. mdpi.com The C-N stretching vibration within the quinoline moiety is also identifiable, typically appearing between 1325 cm⁻¹ and 1230 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, cause strong absorptions in the 900–650 cm⁻¹ region. researchgate.net
A summary of the expected characteristic IR absorption bands for this compound, based on data from related quinoline compounds, is presented below.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound Functional Groups
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|---|
| Stretching | Hydroxyl (O-H) | 3600 - 3200 (broad) | acs.org |
| Stretching | Aromatic (C-H) | 3100 - 3000 | mdpi.com |
| Stretching | Aromatic (C=C / C=N) | 1650 - 1400 | mdpi.comresearchgate.net |
| Stretching | Carbon-Oxygen (C-O) | 1275 - 1200 | mdpi.com |
| Stretching | Carbon-Nitrogen (C-N) | 1325 - 1230 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals). The resulting spectrum is characteristic of the compound's conjugated system.
The UV-Vis spectrum of quinoline itself shows characteristic absorption bands related to π-π* transitions within the aromatic system. researchgate.net The introduction of two hydroxyl groups onto the quinoline ring, as in this compound, is expected to act as an auxochromic influence, causing a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule.
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Chromophore | Expected Absorption Region (nm) | Reference(s) |
|---|
Fluorescence Spectroscopy in Investigating this compound Derivatives
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of molecules that luminesce. While data on the intrinsic fluorescence of this compound is limited, numerous studies have explored the fluorescence properties of its derivatives. Quinolines are well-regarded as fluorescent compounds, often with high quantum yields, making them attractive for various applications. researchgate.net
The introduction of different substituents onto the quinoline core can significantly modulate the fluorescence properties, including emission wavelength, intensity, and quantum yield. For example, the synthesis of highly fluorescent quinoline derivatives has been achieved through methods like the imino Diels-Alder reaction, leading to compounds useful for the fluorescent imaging of bacteria. nih.gov These derivatives demonstrated detectable fluorescence even at low concentrations (0.078 mM). nih.gov
The fluorescence of quinoline derivatives is often sensitive to the molecular environment. This has been exploited in the development of chemosensors. For instance, complexes of 5-chloro-8-hydroxyquinoline (B194070) with metal ions such as Al³⁺, Mg²⁺, Zn²⁺, and Cd²⁺ exhibit intense luminescence. nih.gov The emission bands of these complexes vary depending on the coordinated metal, highlighting their potential as fluorescent probes for ion detection. nih.gov Similarly, other quinoline-based systems have been designed for sensing pH and metal ions. researchgate.net
The photophysical properties are also influenced by solvent polarity. Studies on trifluoromethylated quinoline-phenol Schiff bases showed that higher Stokes shifts were observed in more polar solvents like DMSO and methanol (B129727) compared to chloroform. beilstein-journals.org This solvatochromic effect, where the absorption and emission wavelengths change with solvent polarity, is a key feature of many quinoline-based fluorophores. researchgate.net The quantum yields of these derivatives were found to be good, ranging from 0.12 to 0.85 depending on the specific compound and solvent. beilstein-journals.org
Table 3: Fluorescence Properties of Selected Quinoline Derivatives
| Quinoline Derivative | Application/Key Finding | Emission Characteristics | Reference(s) |
|---|---|---|---|
| Aromatic quinoline derivatives | Detection of Gram-positive and Gram-negative bacteria | Strong fluorescence response at 0.078 mM | nih.gov |
| 5-chloro-8-hydroxyquinoline metal complexes (Al³⁺, Mg²⁺, Zn²⁺, Cd²⁺) | Potential as ionic and biological probes | Intense luminescence; emission energy depends on the metal ion. Quantum yields up to 0.094. | nih.gov |
| Trifluoromethylated quinoline-phenol Schiff bases | Fluorophores with solvent-dependent properties | Quantum yields (Φf) in CHCl₃: 0.12–0.80; Emission covers the blue-green range. | researchgate.netbeilstein-journals.org |
Advanced Computational and Theoretical Chemistry of Quinoline 5,6 Diol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. ekb.eg By modeling the electron density, DFT allows for the accurate prediction of various molecular properties of Quinoline-5,6-diol, from its three-dimensional structure to its chemical reactivity and spectroscopic characteristics. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. ekb.egmdpi.comnih.gov
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. taltech.ee For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest energy is found.
The optimized structure of this compound is characterized by the planar quinoline (B57606) bicyclic system. The hydroxyl (-OH) groups attached at the C5 and C6 positions are the primary focus of conformational analysis. The relative orientation of these hydroxyl groups, specifically the dihedral angles involving the hydrogen atoms, can lead to different conformers. DFT calculations can identify the most stable conformer, which is often stabilized by intramolecular hydrogen bonding between the adjacent hydroxyl groups. The planarity of the aromatic system is largely maintained, though slight puckering may be introduced depending on the functional and basis set used. researchgate.net
Table 1: Representative Optimized Geometric Parameters for a Quinoline Core Structure (Calculated via DFT) Note: This table provides illustrative data for a core quinoline structure. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. uantwerpen.be It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uantwerpen.be The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich diol-substituted benzene (B151609) ring, reflecting its high electron-donating capacity. The LUMO is likely delocalized across the entire quinoline ring system, particularly the electron-deficient pyridine (B92270) ring. uantwerpen.be DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap. researchgate.net
Table 2: Representative FMO Properties Calculated for Quinoline Derivatives using DFT Note: Values are illustrative and depend on the specific derivative and computational method.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netwolfram.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. wolfram.commdpi.com
In an MEP map of this compound, the most negative regions (red) would be concentrated around the electronegative oxygen atoms of the hydroxyl groups and the nitrogen atom of the quinoline ring, identifying them as the primary sites for electrophilic attack. researchgate.net The most positive regions (blue) would be located on the hydrogen atoms of the hydroxyl groups, highlighting their acidic nature and potential to act as hydrogen bond donors. The aromatic protons would also exhibit a lesser degree of positive potential. mdpi.com
DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. For this compound, the calculations would likely show π→π* transitions characteristic of the aromatic system, with the precise absorption maxima (λmax) influenced by the hydroxyl substitutions. nih.govscirp.org
IR Spectroscopy: DFT can compute vibrational frequencies corresponding to specific molecular motions (stretching, bending). dergipark.org.tr For this compound, key predicted peaks would include O-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (1500-1650 cm⁻¹), and C-O stretching (1200-1300 cm⁻¹). dergipark.org.tr
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C nuclei. nih.gov These predicted shifts help in the assignment of experimental spectra.
Table 3: Representative Predicted Spectroscopic Data for a Hydroxyquinoline Derivative Note: This table is illustrative. Actual calculated values would be specific to this compound.
Ionization Potential (I): I ≈ -E(HOMO)
Electron Affinity (A): A ≈ -E(LUMO)
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2. It measures resistance to charge transfer. scirp.org
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness.
Electrophilicity Index (ω): ω = μ² / (2η) = χ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. researchgate.net
These parameters provide a detailed profile of the reactivity of this compound, indicating its stability and its tendency to act as an electrophile or nucleophile in chemical reactions. ekb.egrasayanjournal.co.in
Table 4: Calculated Global Reactivity Descriptors for a Quinoline Derivative Note: Values are calculated from the representative FMO energies in Table 2.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. dergipark.org.tr These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity or properties of new, untested molecules. dergipark.org.trresearchgate.net
While specific QSAR/QSPR studies focusing solely on this compound are not extensively documented, research on related series, such as 5,8-quinolinequinone derivatives, provides a framework for how such an analysis would be conducted. dergipark.org.tr For this compound, a QSAR study would involve:
Calculating Descriptors: A wide range of descriptors for this compound and its analogues would be calculated using computational methods. These can include the DFT-derived descriptors mentioned above (HOMO/LUMO energies, dipole moment, hardness, electrophilicity index) as well as others like molecular volume, surface area, and logP (octanol-water partition coefficient). dergipark.org.trresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links a set of descriptors to a specific biological activity (e.g., anti-inflammatory or anti-proliferative activity). researchgate.net
Model Validation: The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
Such models can reveal that properties like the electrophilicity index, molecular hardness/softness, and electronegativity are critical for a particular biological activity, guiding the rational design of more potent quinoline-based compounds. dergipark.org.tr
Table of Mentioned Compounds
Correlation of Molecular Descriptors with Biological or Chemical Activities
The biological and chemical activities of quinoline derivatives, including this compound, are often correlated with their molecular descriptors. These descriptors are numerical values that characterize the molecule's structure and properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that link these descriptors to biological activities or chemical properties. dergipark.org.tr The primary goal of QSAR is to facilitate the development of new molecules with desired properties by leveraging statistical calculations based on computed molecular properties. dergipark.org.tr
Key molecular descriptors that have been found to correlate with the biological activities of quinoline derivatives include:
Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, band gap energy, ionization potential, and electron affinity are crucial. dergipark.org.tracs.org For instance, the band gap energy has shown a significant correlation with cytotoxic, antioxidant, and antibacterial properties. acs.org
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes. dergipark.org.tr
Steric and Topological Descriptors: Molecular volume, polarizability, and molar refractivity can influence how a molecule fits into a biological target's active site. dergipark.org.tr
In a study on 5,8-quinolinequinone derivatives, it was found that the anti-proliferative activities were significantly influenced by the electrophilic index, ionization potential, and LUMO energy. dergipark.org.tr Furthermore, the dipole moment was also found to be a relevant descriptor, with compounds having higher dipole moments exhibiting greater anti-proliferative activity. dergipark.org.tr
Development of Predictive Models for this compound Analogs
Predictive models, particularly QSAR models, are instrumental in the design of novel this compound analogs with enhanced biological activities. These models are developed by establishing a statistical relationship between the molecular descriptors of a series of compounds and their measured biological activity. dergipark.org.tr This allows for the in-silico screening of virtual compounds, saving time and resources in the drug discovery process.
The development of these models typically involves:
Data Set Selection: A diverse set of quinoline analogs with known biological activities is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. dergipark.org.tr
Model Building: Statistical methods like multiple linear regression (MLR), k-nearest neighbors (KNN), and machine learning approaches are used to build the QSAR model. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to guide the design of new quinoline derivatives. scielo.org.mxmdpi.com These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. scielo.org.mxmdpi.com This information is invaluable for medicinal chemists to strategically modify the lead compound to design more potent analogs.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a crucial tool in drug design for predicting the binding affinity and interaction mode of potential drug candidates with their biological targets. mdpi.com
Ligand-Protein Interaction Analysis with Biological Targets
Molecular docking simulations have been extensively used to study the interactions of quinoline derivatives with a variety of biological targets. These simulations provide detailed insights into the binding mode and the specific amino acid residues involved in the interaction.
Some of the key biological targets for quinoline derivatives that have been investigated using molecular docking include:
Tyrosinase: Quinoline derivatives have been studied as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. d-nb.infomdpi.com Docking studies have helped to identify key interactions with the active site residues of tyrosinase. d-nb.info
DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. Docking studies have shown that quinoline derivatives can bind to the active site of DNA gyrase, suggesting a potential mechanism for their antibacterial activity. semanticscholar.orgfrontiersin.org
Kinases: Various kinases, which are enzymes that play a crucial role in cell signaling and are often implicated in cancer, have been targeted with quinoline derivatives. Docking studies have been used to understand the binding of these compounds to kinases like ATM kinase and tubulin. mdpi.comnih.gov
Other Enzymes and Receptors: Docking studies have also been employed to investigate the interactions of quinoline derivatives with other targets such as SARS-CoV-2 main protease, acetylcholinesterase, and estrogen receptor alpha. nih.govnih.govnih.gov
Binding Affinity Predictions and Interaction Mapping
A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). mdpi.com A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. mdpi.com
Interaction mapping provides a visual representation of the non-covalent interactions between the ligand and the protein. These interactions can include:
Hydrogen Bonds: These are crucial for the specificity and stability of ligand binding. mdpi.com
Hydrophobic Interactions: These play a significant role in the binding of nonpolar parts of the ligand. mdpi.com
Pi-Pi Stacking and Pi-Cation Interactions: These are common for aromatic systems like the quinoline ring. frontiersin.org
For instance, in a study of quinoline derivatives as potential anticancer agents, molecular docking revealed that the most active compounds formed hydrogen bonds and hydrophobic interactions with key residues in the active site of the target protein. rsc.org
Table 1: Examples of Predicted Binding Affinities of Quinoline Derivatives with Biological Targets
| Quinoline Derivative | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |
| Quinoline Analog 9 | Human NAD(P)H dehydrogenase [quinone 1] | - | -9.1 | frontiersin.org |
| Quinoline Analog 9 | DNA gyrase | - | -9.3 | frontiersin.org |
| Quinoline Derivative 11 | DNA gyrase | - | -7.33 | semanticscholar.org |
| Quinoline Derivative 4 | RSV G protein | 6BLH | -5.64 | doi.org |
| Quinoline Derivative 6 | Mtase protein (YFV) | 3EVA | -6.35 | doi.org |
| Quinoline Derivative 17 | P-glycoprotein | 6C0V | -9.22 | nih.gov |
| Quinoline-based dihydrazone 3b | DNA | - | - | rsc.org |
| Quinoline-based dihydrazone 3c | DNA | - | - | rsc.org |
This table is for illustrative purposes and includes data for various quinoline derivatives, not specifically this compound, to demonstrate the application of the technique.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations provide valuable information about the conformational dynamics and stability of ligand-protein complexes. nih.gov
Conformational Dynamics and Stability Studies
MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex over a period of time (typically nanoseconds), researchers can observe how the ligand and protein move and interact.
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD indicates that the protein has reached equilibrium and the complex is stable. frontiersin.org
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues. It can help to identify flexible regions of the protein and residues that are important for ligand binding. nih.gov
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation to assess the stability of these key interactions. nih.gov
Solvent Accessible Surface Area (SASA): This measures the surface area of the protein that is accessible to the solvent. Changes in SASA upon ligand binding can provide insights into the compactness of the complex. nih.gov
For example, MD simulations of quinoline derivatives complexed with the SARS-CoV-2 main protease showed that the complexes were stable over the simulation time, with a large number of intermolecular hydrogen bonds contributing to the strong interaction. nih.gov Similarly, MD simulations have been used to confirm the conformational stability of quinoline derivatives bound to other targets like acetylcholinesterase and tubulin. scielo.org.mxnih.gov
Interaction Dynamics with Biological Macromolecules
The interaction of this compound and its derivatives with biological macromolecules has been a subject of computational investigation, primarily through molecular docking and molecular dynamics (MD) simulations. These studies aim to elucidate the binding modes, affinities, and the nature of intermolecular forces that govern these interactions at an atomic level.
One of the key interactions studied is with Toluene (B28343) Dioxygenase (TDO) , an enzyme capable of catalyzing the cis-dihydroxylation of aromatic compounds. Molecular docking studies using the AutoDock Vina model have been employed to predict the binding of quinoline and its derivatives to the active site of TDO. For the parent quinoline molecule, computational models predicted that cis-dihydroxylation would preferentially occur at the 5,6- and 7,8-positions. frontiersin.org Specifically for (5S,6S)-5,6-dihydrothis compound, molecular docking has revealed that its binding within the TDO active site is facilitated by a combination of π-π stacking interactions and hydrogen bonding. These non-covalent interactions are crucial for the specific orientation and stabilization of the substrate within the enzyme's catalytic pocket, which in turn determines the stereoselectivity of the enzymatic reaction. The binding energy for quinoline at the 5,6-position within the TDO active site was predicted to be -6.4 kcal/mol, with the substrate positioned at a proximity of 3.6–3.7 Å from the catalytic non-heme iron center. frontiersin.org
Table 1: Predicted Binding Energies and Proximity of Quinoline in Toluene Dioxygenase (TDO) Active Site
| Target Position | Predicted Binding Energy (kcal/mol) | Bond Proximity (Å) |
|---|---|---|
| 5,6-bond | -6.4 | 3.6 - 3.7 |
| 7,8-bond | -6.0 | 3.6 |
Data sourced from molecular docking studies. frontiersin.org
Furthermore, the interaction of dihydroxy-quinoline derivatives with other significant biological targets, such as acetylcholinesterase (AChE) , has been explored using molecular dynamics simulations. nih.gov In a study investigating potential AChE inhibitors, a derivative of this compound, namely 5,6-dihydroxyl-quinoline-8-carboxylic acid methane (B114726) ester (dq2357), was examined. nih.govmdpi.com Molecular dynamics simulations provide a dynamic picture of the protein-ligand complex, revealing key intermolecular interactions and their stability over time. nih.gov Such simulations are instrumental in understanding the dynamic behavior of the ligand within the binding pocket, which cannot be fully captured by static docking models. frontiersin.org
The interaction of quinoline derivatives with DNA is another area of significant computational research. Some quinoline-based compounds have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. biorxiv.org This mode of interaction can lead to conformational changes in the DNA structure and interfere with the binding of DNA-processing enzymes, such as DNA methyltransferases. biorxiv.org For instance, certain quinoline derivatives have been found to inhibit human DNA methyltransferases in a DNA-dependent manner, suggesting that they interact with the DNA substrate rather than directly with the enzyme's active site. biorxiv.org The mechanism can involve the transformation of the quinoline moiety into a diradical that interacts with DNA. mdpi.com
Other Theoretical Approaches (e.g., Monte Carlo Simulations)
Beyond molecular dynamics, other theoretical methods like Monte Carlo (MC) simulations have been applied to study the behavior of quinoline derivatives, although applications in biological systems are less commonly reported in the literature compared to their use in materials science.
Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are particularly useful for exploring the conformational space of molecules and for studying the equilibrium properties of systems. nih.gov This methodology has been employed to investigate the adsorption and interaction of quinoline derivatives on metal surfaces, primarily in the field of corrosion inhibition. nih.govnih.gov In these studies, MC simulations are used to determine the low-energy adsorption configurations of the inhibitor molecules on a metal surface, such as iron. nih.gov The simulations can predict the binding energy between the molecule and the surface, the orientation of the adsorbed molecule, and the surface coverage, which are all critical parameters for understanding the inhibition mechanism. nih.gov
Applications of Quinoline 5,6 Diol and Its Derivatives in Chemical Research
Quinoline-5,6-diol as a Synthetic Building Block
The strategic placement of the hydroxyl groups on the quinoline (B57606) framework makes this compound an important intermediate in synthetic organic chemistry. These hydroxyls can be selectively protected and deprotected, or directly derivatized, enabling chemists to perform intricate transformations on other parts of the molecule.
This compound is a well-established precursor in the total synthesis of various natural products, particularly marine alkaloids possessing the benzo[de][1,6]naphthyridine core. The synthesis of compounds like aaptamine (B1664758) and its isomers often utilizes this compound or a closely related precursor, 5,6-dimethoxyquinoline, which can be readily demethylated to yield the target diol.
In a typical synthetic route, the hydroxyl groups of this compound are first protected, often as methyl or benzyl (B1604629) ethers, to prevent unwanted side reactions. The quinoline ring then undergoes a series of transformations, such as nitration followed by reduction to an amine, which is then used to construct the final heterocyclic ring system. The synthesis culminates in a deprotection step to reveal the diol functionality, which is crucial for the bioactivity of the final natural product [23, 24]. The table below illustrates a generalized synthetic step where this compound is a key intermediate.
| Starting Material | Key Transformation Step | Intermediate/Product | Significance |
|---|---|---|---|
| This compound | Nitration (e.g., using HNO₃/H₂SO₄) | 7-Nitrothis compound | Introduces a nitrogen functional group required for subsequent ring closure. |
| 7-Nitrothis compound | Reduction (e.g., using SnCl₂/HCl) | 7-Aminothis compound | Forms the key amine precursor for constructing the final heterocyclic ring. |
| 7-Aminothis compound | Cyclization (e.g., Pictet-Spengler reaction) | Aaptamine or related alkaloid core | Completes the synthesis of the complex natural product scaffold. |
Beyond its role as a precursor, the this compound framework serves as an excellent scaffold for generating libraries of novel quinoline derivatives through modification of its hydroxyl groups. These two phenolic hydroxyls are nucleophilic and can readily react with a wide range of electrophiles to form ethers, esters, carbamates, and other functional groups. This "scaffold decoration" approach allows for the systematic exploration of structure-activity relationships in various chemical and biological contexts [18, 25].
For example, researchers have synthesized series of O-alkylated and O-acylated derivatives to probe their utility as enzyme inhibitors or molecular probes. The rigid, planar quinoline core provides a well-defined orientation, while the variable side chains introduced at the 5- and 6-positions can be tailored to interact with specific binding pockets or surfaces .
| Derivative Type | Example Reagent | Resulting Functional Group | Purpose of Derivatization |
|---|---|---|---|
| Ether | Benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) | O-benzyl ether (-OCH₂Ph) | Increases lipophilicity; serves as a protecting group. |
| Ether | Methyl iodide (CH₃I) | O-methyl ether (-OCH₃) | Blocks hydrogen bond donation; common in natural products. |
| Ester | Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O) | O-acetyl ester (-OCOCH₃) | Modulates solubility and reactivity; potential prodrug strategy. |
| Silyl (B83357) Ether | tert-Butyldimethylsilyl chloride (TBDMSCl) | O-silyl ether (-OSi(CH₃)₂(t-Bu)) | Bulky, chemically stable protecting group for hydroxyls. |
Exploration in Materials Science
The structural features of this compound—a flat, aromatic system capable of π-π stacking combined with metal-chelating hydroxyl groups—make it an attractive candidate for the design of new functional materials.
The catechol-like arrangement of the two hydroxyl groups in this compound allows it to act as a strong bidentate chelating ligand for a variety of metal ions. This property is being explored for the construction of coordination polymers and metal-organic frameworks (MOFs). In such materials, the this compound unit can act as an organic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. These materials are investigated for potential applications in gas storage, separation, and catalysis .
Furthermore, the strong adsorption of catechol-containing compounds onto metal oxide surfaces is a well-known phenomenon. Derivatives of this compound have been studied as corrosion inhibitors for metals like mild steel in acidic environments. The molecule is proposed to adsorb onto the metal surface via the lone pair electrons of the nitrogen and oxygen atoms, forming a protective film that shields the metal from corrosive agents .
While this compound itself is a solid, its scaffold is a valuable starting point for the synthesis of quinolinium-based ionic liquids (ILs) and ionic liquid crystals (ILCs). The synthesis involves N-alkylation of the quinoline nitrogen to form a quinolinium cation, paired with a suitable anion. To induce liquid crystalline behavior (mesomorphism), long, flexible alkyl chains are typically attached to the rigid quinoline core.
The hydroxyl groups of this compound provide convenient handles for introducing these long chains via ether linkages. The resulting molecules possess a combination of a rigid, charge-bearing core (the quinolinium cation) and flexible, nonpolar tails. This molecular architecture can promote self-assembly into ordered yet fluid phases (mesophases) over a specific temperature range, characteristic of liquid crystals. These materials are of interest as anisotropic solvents and structured electrolytes .
Catalytic Systems Development
The ability of this compound to chelate metal ions is central to its application in catalysis. By coordinating to a metal center, it can form stable, well-defined complexes that can act as homogeneous or heterogeneous catalysts. The quinoline moiety, with its nitrogen atom and the two hydroxyl oxygens, can function as a tridentate N,O,O-ligand.
Metal complexes involving this compound and transition metals such as copper(II), vanadium(IV), and ruthenium(III) have been synthesized and characterized. These complexes are investigated for their catalytic activity in various organic transformations, most notably oxidation reactions. For instance, a copper(II)-quinoline-5,6-diol complex could potentially catalyze the aerobic oxidation of alcohols or phenols, mimicking the function of certain metalloenzymes. The electronic properties of the catalyst can be fine-tuned by introducing substituents onto the quinoline ring, thereby modifying its reactivity and selectivity.
| Metal Center | Ligand System | Potential Catalytic Application | Coordination Mode |
|---|---|---|---|
| Copper(II) (Cu²⁺) | This compound | Catalytic oxidation of catechols and phenols. | Bidentate (O,O) or Tridentate (N,O,O) |
| Vanadyl (VO²⁺) | This compound | Oxidation of sulfides to sulfoxides; Haloperoxidase mimics. | Bidentate (O,O) |
| Ruthenium(III) (Ru³⁺) | This compound | Catalytic transfer hydrogenation; Aerobic oxidation of alcohols. | Tridentate (N,O,O) |
| Iron(III) (Fe³⁺) | This compound | Biomimetic catalysis for oxygen activation; C-H oxidation. | Bidentate (O,O) or Tridentate (N,O,O) |
Role in Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which is a common setup in industrial processes due to the ease of catalyst separation and recycling. hidenanalytical.com The synthesis and modification of quinolines are frequently achieved using heterogeneous catalysts.
Solid acid catalysts are particularly effective for quinoline synthesis. Materials such as NaHSO₄-SiO₂, H₂SO₄-SiO₂, and Amberlyst-15 have been studied for their catalytic activity in the Friedländer synthesis of quinolines. researchgate.net Among these, Amberlyst-15 has demonstrated high efficacy regarding reaction times, yields, and reusability. researchgate.net In other approaches, heterogeneous cobalt oxide has been used as an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org
Research into the environmental degradation of quinoline, a persistent pollutant, has also revealed the role of dihydroxyquinolines in catalytic processes. In the catalytic ozonation of quinoline using MnCeₓOᵧ catalysts, the electrophilic hydroxyl radical (•OH) attacks the benzene (B151609) ring of the quinoline molecule. iwaponline.com This attack can occur at the 8-position and 5-position, leading to the formation of 5,8-dihydroxyquinoline as a degradation intermediate, which is then further broken down. iwaponline.com This demonstrates the formation of a quinoline diol as an intermediate in a heterogeneous catalytic oxidation system designed for remediation.
Bio-inspired and Natural Product Analogue Research
Natural products have long been a vital source of inspiration for drug discovery due to their immense structural diversity and biological activity. mdpi.com The quinoline scaffold itself is found in many natural alkaloids and has been a central template for developing pharmaceuticals. nih.govnih.gov
Design and Synthesis of Quinoline-Modified Natural Products
A prominent strategy in medicinal chemistry involves the structural modification of known natural products to enhance their therapeutic properties or reduce toxicity. The quinoline ring is an advantageous moiety for this purpose and is often incorporated into the structure of natural products to create novel derivatives. mdpi.com These hybrid molecules frequently exhibit improved biological activity and lower cytotoxicity compared to the original lead compounds. mdpi.com
The synthesis of these modified compounds involves established chemical reactions that fuse the quinoline core with the natural product structure. nih.gov This approach leverages the inherent bioactivity of the natural product while harnessing the unique pharmacological properties of the quinoline ring system. researchgate.netmdpi.com The goal is to create new chemical entities with synergistic effects or novel mechanisms of action.
Below is a table detailing an example of a quinoline-modified natural product.
| Natural Product Base | Quinoline Derivative | Reported Outcome |
|---|---|---|
| Bakuchiol | Quinoline-bakuchiol derivatives | While the addition of the quinoline structure did not increase the anti-inflammatory activity of Bakuchiol, it significantly lowered its toxicity. One derivative showed moderate inhibitory effect on nitric oxide (NO), while another had a strong inhibitory effect. |
Investigating Structure-Activity Relationships in Bioactive Quinoline Diols
Understanding the structure-activity relationship (SAR) is crucial for designing and developing new drugs with improved efficacy. orientjchem.org SAR studies evaluate how the chemical structure of a molecule, including the specific placement of functional groups, relates to its pharmacological activity. orientjchem.orgnih.gov For quinoline derivatives, SAR studies have been instrumental in identifying the key structural features responsible for their diverse biological effects, including antibacterial, antimalarial, and anticancer activities. orientjchem.orgslideshare.net
The position of hydroxyl groups on the quinoline ring significantly influences the compound's bioactivity. For instance, research on quinoline-based anticancer agents has shown that a hydroxyl group at position 7 or 8 can improve antitumor activity. orientjchem.org The presence of a hydroxyl group at position 8, in particular, has been linked to potent anticancer effects in compounds like 5-(3,4,5-trimethoxyphenyl)-8-hydroxyquinoline. orientjchem.org
While direct SAR studies on this compound are limited, research on the closely related 5,8-quinolinedione (B78156) scaffold provides valuable insights. Studies have shown that the 5,8-quinolinedione core is essential for biological activity, and introducing various groups at the C-6 and C-7 positions significantly affects the compound's properties. mdpi.com This suggests that the diol groups at positions 5 and 6 in this compound are critically important for its chemical and biological profile. The metabolic formation of this compound in the liver from quinoline further underscores its biological relevance. oup.com
The following table summarizes key SAR findings for bioactive quinoline derivatives.
| Structural Feature | Position(s) | Impact on Bioactivity | Reference Activity |
|---|---|---|---|
| Hydroxyl (-OH) or Methoxy (-OCH₃) group | 7 or 8 | Improves antitumor activity. orientjchem.org | Anticancer |
| Amino (-NH₂) group | 5 | Contributes to antibacterial activity. slideshare.net | Antibacterial |
| Fluorine (-F) atom | 6 | Significantly enhances antibacterial activity. orientjchem.org | Antibacterial |
| Substituents on the dione (B5365651) ring | 6 and 7 | Significantly affects biological properties in 5,8-quinolinediones. mdpi.com | Anticancer, Antifungal |
| Chloro (-Cl) group | 7 | Considered necessary for the activity of some 4-aminoquinolines. slideshare.net | Antimalarial |
Future Directions and Emerging Research Avenues
Advancements in Asymmetric Synthesis of Quinoline-5,6-diol Stereoisomers
The development of efficient and highly stereoselective methods for the synthesis of chiral this compound derivatives is a critical area of future research. While the asymmetric synthesis of quinoline (B57606) derivatives, in general, has seen significant progress, the specific challenges associated with the diol functionality remain to be fully addressed. researchgate.netthieme-connect.com Future advancements are anticipated in several key areas:
Chiral Ligand and Catalyst Development: A primary focus will be the design and synthesis of novel chiral ligands and catalysts tailored for the asymmetric dihydroxylation of the quinoline core or the enantioselective functionalization of a pre-existing diol. researchgate.netthieme-connect.com This includes the development of transition-metal complexes with chiral ligands that can effectively control the stereochemical outcome of the reaction. The synthesis of chiral ligands containing quinoline motifs has been a significant methodology for generating enantiomerically pure compounds. researchgate.net
Organocatalysis: The use of chiral small organic molecules as catalysts, known as organocatalysis, presents a powerful and environmentally friendly alternative to metal-based catalysts. nih.gov Research into the application of chiral Brønsted acids, hydrogen-bond donors, and other organocatalytic systems for the asymmetric synthesis of this compound stereoisomers is a promising direction. nih.gov
Biocatalysis: The use of enzymes to catalyze stereoselective transformations offers high efficiency and selectivity under mild reaction conditions. Future research may explore the use of engineered enzymes for the asymmetric dihydroxylation of quinolines or the kinetic resolution of racemic this compound.
Central-to-Axial Chirality Conversion: Recent strategies in asymmetric synthesis have demonstrated the conversion of central chirality to axial chirality. researchgate.net This approach could be applied to the synthesis of atropisomeric this compound derivatives, which are of interest for their potential applications in chiral recognition and catalysis. rsc.orgresearchgate.net
| Catalyst Type | Potential Application in this compound Synthesis | Anticipated Advantages |
| Chiral Transition-Metal Complexes | Asymmetric dihydroxylation of the quinoline ring system. | High catalytic activity and turnover numbers. |
| Chiral Organocatalysts | Enantioselective functionalization of the diol moiety. | Low toxicity, readily available, and insensitive to moisture and air. nih.gov |
| Biocatalysts (Enzymes) | Stereoselective synthesis or resolution of this compound. | High enantioselectivity and mild reaction conditions. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of this compound by accelerating the discovery and optimization of its properties and applications. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be challenging or impossible for human researchers. nih.govresearchgate.net
Key areas for the integration of AI and ML include:
Predictive Modeling: ML algorithms can be trained to predict various properties of this compound derivatives, such as their reactivity, and potential biological activities. doaj.orgresearchgate.netresearchgate.netmdpi.com For instance, models can be developed to predict the site selectivity of chemical reactions on the this compound scaffold. doaj.orgresearchgate.net
De Novo Design: Generative AI models can be employed to design novel this compound derivatives with desired properties. By learning from existing chemical data, these models can propose new structures that are likely to exhibit specific functionalities.
Reaction Optimization: AI can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields, reduced reaction times, and improved sustainability.
Spectroscopic Data Analysis: ML algorithms can assist in the analysis of complex spectroscopic data, aiding in the characterization and identification of this compound and its reaction products.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to forecast chemical properties and biological activities. doaj.orgresearchgate.netresearchgate.netmdpi.com | Accelerated identification of derivatives with desired functionalities. |
| De Novo Design | Generative models for creating novel molecular structures. | Expansion of the chemical space of this compound derivatives. |
| Reaction Optimization | AI-driven optimization of synthetic procedures. | More efficient and sustainable synthesis of this compound. |
| Spectroscopic Data Analysis | ML-assisted interpretation of complex analytical data. | Faster and more accurate characterization of new compounds. |
Exploration of Novel Reactivity Patterns and Transformations of the Diol Moiety
The diol functionality of this compound is a key feature that imparts unique reactivity to the molecule. Future research will likely focus on exploring novel transformations of this diol moiety to access a wider range of functionalized quinoline derivatives. brieflands.comnih.govrsc.orgnih.gov
Promising areas of investigation include:
Oxidative Chemistry: The catechol-like diol can be oxidized to the corresponding quinone, a reactive intermediate that can participate in a variety of subsequent reactions, including cycloadditions and nucleophilic additions. nih.gov
Coordination Chemistry: The two adjacent hydroxyl groups provide an excellent chelation site for metal ions. The synthesis and characterization of novel metal complexes of this compound could lead to new catalysts and functional materials.
Derivatization of the Hydroxyl Groups: The hydroxyl groups can be converted into a wide range of other functional groups, such as ethers, esters, and carbonates. This allows for the fine-tuning of the molecule's properties, such as its solubility and electronic characteristics. brieflands.comnih.govrsc.orgnih.gov
Polymerization: The diol moiety can potentially be used as a monomer in the synthesis of novel polymers with interesting electronic and optical properties.
Development of Advanced Spectroscopic and Analytical Tools for In-situ Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the development and application of advanced in-situ monitoring techniques are crucial. mt.comamericanpharmaceuticalreview.com Real-time analysis of chemical reactions provides valuable insights that can be used to optimize processes and identify transient intermediates. mt.com
Future research in this area will likely involve:
In-situ Spectroscopy: The use of techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time. mt.com This allows for the direct observation of the formation of products and the disappearance of reactants.
Mass Spectrometry: The application of time-of-flight mass spectrometry (TOF-MS) and other advanced mass spectrometry techniques for the identification of reaction intermediates and products with high accuracy and sensitivity. nih.govresearchgate.net
Time-Resolved Spectroscopy: The use of ultrafast spectroscopic methods to study the dynamics of photochemical and photophysical processes involving this compound and its derivatives. nih.gov
Hyphenated Techniques: The combination of chromatographic separation with spectroscopic detection (e.g., LC-MS, GC-MS) for the comprehensive analysis of complex reaction mixtures. nih.govresearchgate.net
| Analytical Technique | Information Provided | Application in this compound Research |
| In-situ FTIR/Raman | Real-time monitoring of functional group changes. mt.com | Studying the kinetics of diol derivatization reactions. |
| In-situ NMR | Real-time structural elucidation of reactants and products. mt.com | Identifying and characterizing reaction intermediates. |
| Time-of-Flight MS | High-resolution mass analysis for accurate mass determination. nih.govresearchgate.net | Elucidating the structures of novel this compound derivatives. |
| Time-Resolved Spectroscopy | Probing excited-state dynamics and reaction mechanisms. nih.gov | Investigating the photochemistry of this compound. |
Design of Next-Generation this compound Based Functional Materials
The unique properties of this compound make it an attractive building block for the design of novel functional materials. nih.gov Its ability to coordinate with metal ions, its redox activity, and its rigid aromatic structure are all features that can be exploited in the development of advanced materials.
Future research in this area may focus on:
Metal-Organic Frameworks (MOFs): The use of this compound as a ligand for the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Coordination Polymers: The synthesis of coordination polymers based on this compound and various metal ions, leading to materials with interesting magnetic, optical, or electronic properties.
Sensors: The development of this compound-based sensors for the detection of metal ions, anions, or small molecules through changes in their spectroscopic or electrochemical properties.
Organic Electronics: The incorporation of the this compound motif into organic semiconductors, dyes, or other components of organic electronic devices.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Quinoline-5,6-diol in biological samples?
To detect this compound, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for polar metabolites. UV spectroscopy can supplement identification by comparing spectra to published data, particularly for unstable intermediates like quinoline-5,6-epoxide, which precedes diol formation. For quantification, calibration curves using synthesized standards are critical, as commercial standards may be unavailable. Ensure microsomal incubation conditions (e.g., NADPH cofactor) are optimized to stabilize transient metabolites during analysis .
Q. What enzymatic pathways govern the metabolism of this compound in mammalian systems?
this compound is primarily formed via CYP2A6-mediated epoxidation of quinoline to quinoline-5,6-epoxide, followed by hydrolysis via microsomal epoxide hydrolase. CYP2E1 also contributes to its formation in rodent models. Researchers should note species-specific differences: human liver microsomes show monophasic kinetics for diol formation, whereas quinoline-1-oxide and 3-hydroxyquinoline exhibit biphasic kinetics, suggesting multiple enzymatic contributions. Kinetic assays with isoform-specific cytochrome P450 inhibitors can clarify pathway dominance .
Q. How can this compound be synthesized for laboratory studies?
While direct synthesis protocols are scarce, analogous diol derivatives (e.g., 1,2,3,4-tetrahydroquinoline diols) are synthesized via epichlorohydrin alkylation followed by intramolecular cyclization. For this compound, researchers could adapt this method by starting with 5,6-epoxyquinoline and performing acid-catalyzed hydrolysis. Purity should be verified via NMR and high-resolution MS, as side reactions (e.g., over-oxidation to quinoline-diones) may occur .
Advanced Research Questions
Q. How should researchers address discrepancies in metabolic data for this compound across rodent strains?
Discrepancies in metabolite yields (e.g., between Wistar and Sprague-Dawley rats) may arise from strain-specific CYP2A6 or epoxide hydrolase expression. To resolve this, conduct comparative studies using liver microsomes from multiple strains under standardized conditions (pH, temperature, NADPH concentration). Include negative controls (e.g., heat-inactivated microsomes) to rule out non-enzymatic degradation. Data normalization to total protein content or enzyme activity (e.g., CYP2A6 activity assays) enhances cross-study comparability .
Q. What methodological considerations are critical for studying this compound's stability in vitro?
Stability assays must account for pH-dependent degradation and redox conditions. Under physiological pH (7.4), the diol may undergo auto-oxidation, forming reactive quinones. Use antioxidant buffers (e.g., ascorbic acid) to mitigate this. For microsomal studies, include epoxide hydrolase inhibitors (e.g., 1,1,1-trichloropropene-2,3-oxide) to isolate diol formation kinetics from downstream metabolism. Long-term storage requires lyophilization at -80°C to prevent hydrolysis .
Q. How can kinetic modeling improve understanding of this compound's biochemical interactions?
Monophasic kinetics for diol formation (Km ≈ 15 µM in human microsomes) suggest a single high-affinity enzyme, whereas biphasic kinetics for other metabolites imply multi-enzyme involvement. Use Michaelis-Menten and Hill equation models to assess cooperativity or substrate inhibition. Computational tools like COPASI can simulate metabolic networks, integrating rates of epoxidation, hydrolysis, and competing pathways (e.g., N-oxidation) to predict systemic exposure .
Methodological Guidance
- Literature Review : Prioritize studies that report strain-specific CYP450 activity and metabolite profiling (e.g., Reigh et al., 1996) to contextualize interspecies variability .
- Experimental Design : For in vivo excretion studies, collect urine samples at ≤24-hour intervals to capture rapid clearance, as >90% of quinoline metabolites are excreted within 24 hours in dogs and rabbits .
- Data Interpretation : Address contradictory findings (e.g., strain-specific N-oxide detection) by conducting meta-analyses with PRISMA guidelines, emphasizing methodological heterogeneity (e.g., microsome preparation protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
